

A Spectroscopic Comparison of 2-Bromo-5-nitroaniline Isomers

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Compound of Interest

Compound Name: 2-Bromo-5-nitroaniline

Cat. No.: B076971

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[City, State] – [Date] – In the field of pharmaceutical research and drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Minor positional differences in functional groups on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide presents a detailed spectroscopic comparison of **2-bromo-5-nitroaniline** and its key isomers: 4-bromo-3-nitroaniline, 2-bromo-3-nitroaniline, and 4-bromo-2-nitroaniline. Through a comprehensive analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we provide a clear framework for their differentiation.

This publication is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to aid in the unambiguous identification of these critical chemical entities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the four isomers of bromo-nitroaniline. This data has been compiled from various spectral databases and literature sources.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects and relative positions of the bromo, nitro, and amino groups on the aniline ring.

Isomer	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Bromo-5-nitroaniline	H-3	7.75	d	2.3
H-4	7.08	dd	8.8, 2.3	
H-6	6.84	d	8.8	
NH ₂	5.0 (broad s)	-	-	
4-Bromo-3-nitroaniline	H-2	7.31	d	2.2
H-5	6.85	dd	8.7, 2.2	
H-6	7.15	d	8.7	
NH ₂	4.1 (broad s)	-	-	
2-Bromo-3-nitroaniline	H-4	7.35	t	8.1
H-5	6.80	dd	8.1, 1.5	
H-6	7.55	dd	8.1, 1.5	
NH ₂	4.5 (broad s)	-	-	
4-Bromo-2-nitroaniline	H-3	8.05	d	2.4
H-5	7.00	dd	8.9, 2.4	
H-6	6.75	d	8.9	
NH ₂	6.0 (broad s)	-	-	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Isomer	Carbon Assignment	Chemical Shift (δ , ppm)
2-Bromo-5-nitroaniline	C-1 (C-NH ₂)	148.5
C-2 (C-Br)	109.0	
C-3	129.5	
C-4	115.0	
C-5 (C-NO ₂)	149.2	
C-6	118.0	
4-Bromo-3-nitroaniline	C-1 (C-NH ₂)	146.8
C-2	125.0	
C-3 (C-NO ₂)	147.5	
C-4 (C-Br)	110.5	
C-5	133.0	
C-6	115.8	
2-Bromo-3-nitroaniline	C-1 (C-NH ₂)	145.0
C-2 (C-Br)	112.1	
C-3 (C-NO ₂)	151.3	
C-4	128.0	
C-5	118.5	
C-6	120.2	
4-Bromo-2-nitroaniline	C-1 (C-NH ₂)	146.0
C-2 (C-NO ₂)	132.5	
C-3	127.8	
C-4 (C-Br)	111.2	
C-5	130.5	

C-6

119.7

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Isomer	N-H Stretching (cm ⁻¹)	N-O Stretching (cm ⁻¹)	C-N Stretching (cm ⁻¹)	C-Br Stretching (cm ⁻¹)
2-Bromo-5-nitroaniline[1]	3480, 3370	1525 (asym), 1345 (sym)	1300	680
4-Bromo-3-nitroaniline	3490, 3380	1530 (asym), 1350 (sym)	1310	670
2-Bromo-3-nitroaniline	3475, 3365	1520 (asym), 1340 (sym)	1305	685
4-Bromo-2-nitroaniline[2]	3474, 3356	1590 (asym), 1340 (sym)	1290	690

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for determining the molecular weight and elemental composition. All isomers have a nominal molecular weight of 217 g/mol (for the most abundant isotopes, ⁷⁹Br). The presence of bromine is readily identified by the characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Isomer	Molecular Ion (M ⁺ , m/z)	M+2 Peak (m/z)	Major Fragment Ions (m/z)
2-Bromo-5-nitroaniline ^{[1][3]}	216, 218	218	186, 170, 136, 90
4-Bromo-3-nitroaniline	216, 218	218	186, 170, 136, 90
2-Bromo-3-nitroaniline	216, 218	218	186, 170, 136, 90
4-Bromo-2-nitroaniline ^[2]	216, 218	218	186, 170, 136, 90

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromo-nitroaniline isomers.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the bromo-nitroaniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).^[4]
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: Approximately 15 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.

- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Spectral width: Approximately 220 ppm.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (IR) Spectroscopy

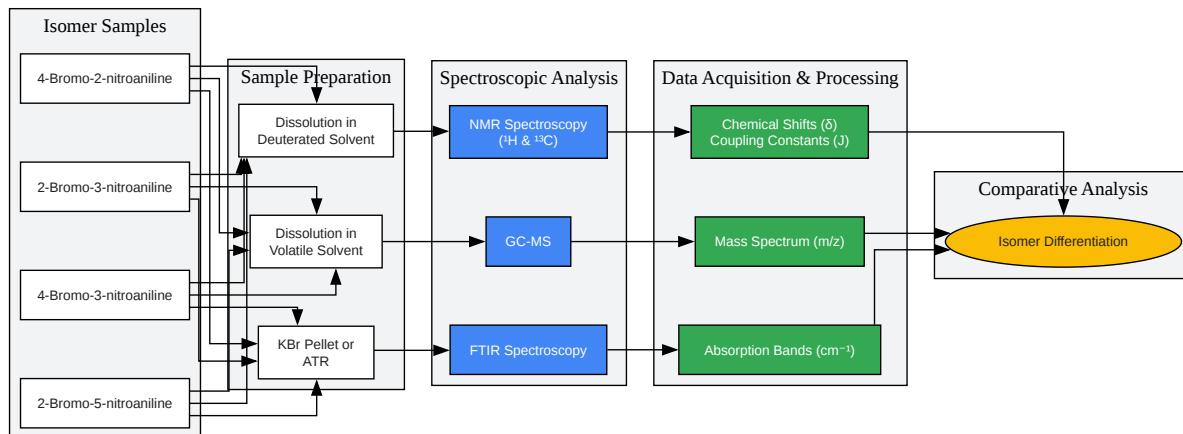
- Sample Preparation:
 - KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum. The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the bromo-nitroaniline isomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.^[5]
- Instrument Parameters:
 - Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Processing: The total ion chromatogram (TIC) is obtained, and the mass spectrum for the peak corresponding to the bromo-nitroaniline isomer is extracted and analyzed for the molecular ion and fragmentation pattern.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **2-bromo-5-nitroaniline** isomers.



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